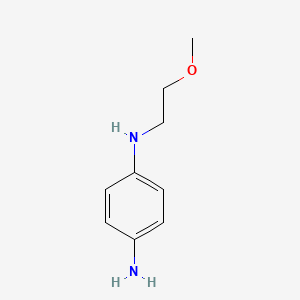
(2-Chloro-4-methoxyphenyl)(phenyl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Phosphonic Acid Derivatives Synthesis
Phosphonic acids, which share structural similarities with (2-Chloro-4-methoxyphenyl)(phenyl)methanone due to their aromatic components, are pivotal in a myriad of applications including bioactive properties for drugs and pro-drugs, bone targeting, and the design of supramolecular or hybrid materials. The synthesis methods of phosphonic acids, as outlined by Sevrain et al. (2017), highlight the compound's potential utility in facilitating the development of novel materials with enhanced functionality Sevrain, M., Berchel, M., Couthon, H., & Jaffrès, P. (2017).
Environmental Estrogen Model Studies
(2-Chloro-4-methoxyphenyl)(phenyl)methanone, due to its structural characteristics, may be utilized in studies similar to those involving methoxychlor, an environmental estrogen. Cummings (1997) detailed methoxychlor's proestrogenic activity and its metabolism into active estrogenic forms, providing insights into the environmental impact of related compounds on fertility and developmental processes Cummings, A. (1997).
Analytical Chemistry Applications
In analytical chemistry, compounds like (2-Chloro-4-methoxyphenyl)(phenyl)methanone are essential for developing methodologies for basic drug analysis. Flanagan et al. (2001) discussed the use of SCX-modified silica HPLC columns for retaining basic drugs, indicating the potential of related compounds in enhancing analytical techniques for pharmaceutical analysis Flanagan, R., Harvey, E. J., & Spencer, E. P. (2001).
Biopolymer Production
Research by Kubaczyński et al. (2019) on methanotrophic bacteria producing poly-3-hydroxybutyrate demonstrates the potential of utilizing (2-Chloro-4-methoxyphenyl)(phenyl)methanone in studies related to biopolymer production. This research underscores the compound's relevance in developing sustainable materials Kubaczyński, A., Pytlak, A., & Stępniewska, Z. (2019).
Methanotrophic Bacteria Research
The study by Strong et al. (2015) on methanotrophs highlights the broad application spectrum of (2-Chloro-4-methoxyphenyl)(phenyl)methanone in research focusing on methane utilization by bacteria. This research points to the compound's potential in biotechnological applications aimed at environmental sustainability Strong, P., Xie, S., & Clarke, W. (2015).
Safety and Hazards
Propiedades
IUPAC Name |
(2-chloro-4-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSWIHXEQZFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxyphenyl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)

![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B3371280.png)
![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3371293.png)

![2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3371303.png)


![[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3-hydroxy-4,5-dimethoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B3371331.png)

![Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate](/img/structure/B3371347.png)
![Acetonitrile, [(3-phenyl-2-propenyl)oxy]-](/img/structure/B3371356.png)
